6-Chloro-5-methylbenzo[d]isothiazol-3-amine
Description
Properties
CAS No. |
1126424-36-9 |
|---|---|
Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-5-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
InChI Key |
NJRIGQVDTQTEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)SN=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing chloro and methyl groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isothiazole ring .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the isothiazole ring. Key findings include:
Mechanistic Insight :
-
The methyl group at position 5 exerts steric hindrance but does not significantly alter electronic effects .
-
Reactions proceed via a σ-complex intermediate stabilized by the electron-deficient isothiazole ring .
Cyclization and Ring Expansion
The amine group facilitates intramolecular cyclization under oxidative conditions:
-
Oxidative N–S Bond Formation :
Treatment with Cu(OAc)₂ or CoPcS catalysts in DMF at 90°C generates fused tricyclic structures (e.g., thiazolo-triazoles) . -
Ring Expansion with Selectfluor :
In acidic media (HCl/HI), the isothiazole ring expands to form six-membered dihydrobenzothiazinones :
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling:
| Reaction Type | Catalyst System | Product Class | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane | Biaryl-functionalized derivatives | 45–68% | |
| Buchwald–Hartwig | CuI/1,10-Phenanthroline, DMF | N-Aryl derivatives | 55–72% |
Limitations :
Amine Functionalization
The primary amine at position 3 undergoes typical amine reactions:
-
Acylation :
Reacts with acyl chlorides (e.g., AcCl, BzCl) in CH₂Cl₂ to form amides (85–92% yield) . -
Schiff Base Formation :
Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines (70–80% yield) . -
Diazo Coupling :
Forms diazonium salts with NaNO₂/HCl, reacting with β-naphthol to produce azo dyes (58% yield) .
Electrophilic Substitution
The benzo[d]isothiazole ring directs electrophiles to specific positions:
| Electrophile | Position | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | Position 4 | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 63% | |
| Sulfonation | Position 7 | Fuming H₂SO₄, 100°C | 7-Sulfo analog | 48% |
Note : The methyl group at position 5 sterically blocks substitution at adjacent positions .
Photochemical and Radical Reactions
Under blue-light irradiation with an acridinium photocatalyst, the compound generates iminyl radicals for C–H functionalization :
Critical Analysis of Reactivity
-
Steric Effects : The 5-methyl group reduces accessibility to position 4 but does not impede NAS at position 6 .
-
Electronic Effects : The electron-withdrawing isothiazole ring enhances NAS rates compared to simple chlorobenzenes .
-
Stability : Dehalogenation and deamination occur at temperatures >120°C, limiting high-temperature applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of benzo[d]isothiazoles, including 6-chloro-5-methylbenzo[d]isothiazol-3-amine, exhibit significant anticancer properties. A study on isothiazole derivatives indicated that certain compounds possess selective toxicity towards cancer cells while sparing healthy cells. The compound's structure allows it to interact with various biological targets, including kinases involved in cancer progression. For instance, derivatives have demonstrated activity against MEK1 and MEK2 kinases, which are crucial in cancer signaling pathways .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes and pathways that are overactive in cancer cells. For example, compounds derived from isothiazoles have been shown to inhibit tumor growth by inducing apoptosis and preventing angiogenesis, making them promising candidates for further development as chemotherapeutic agents .
Agricultural Applications
Pesticidal Properties
6-Chloro-5-methylbenzo[d]isothiazol-3-amine may also be utilized as a pesticide due to its biocidal properties. Isothiazole derivatives are known for their effectiveness against a range of pathogens affecting crops. Their ability to disrupt cellular processes in fungi and bacteria makes them valuable in agricultural formulations aimed at protecting plants from disease .
Environmental Impact
The environmental safety profile of isothiazole compounds is an area of active research. Studies have indicated that while these compounds are effective against pests, their degradation products and potential toxicity to non-target organisms must be evaluated thoroughly to ensure sustainable agricultural practices .
Materials Science
Polymer Additives
In materials science, 6-chloro-5-methylbenzo[d]isothiazol-3-amine can serve as an additive in polymers to enhance antimicrobial properties. Its incorporation into materials used in medical devices or packaging can help prevent microbial contamination, thereby increasing product safety and longevity .
Coatings and Sealants
The compound's stability and effectiveness as a biocide make it suitable for use in protective coatings and sealants. These applications are particularly relevant in environments where microbial growth poses significant risks, such as hospitals or food processing facilities .
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective toxicity towards cancer cells |
| Agriculture | Pesticides | Effective against crop pathogens |
| Materials Science | Polymer additives | Enhanced antimicrobial properties |
| Coatings | Protective coatings | Prevention of microbial contamination |
Case Studies
- Anticancer Research : A study involving various isothiazole derivatives demonstrated significant anticancer activity against human colon adenocarcinoma cell lines. The most active derivative exhibited low toxicity towards normal cells while effectively inhibiting cancer cell proliferation .
- Agricultural Efficacy : Field trials have shown that formulations containing isothiazole derivatives significantly reduce fungal infections in crops without adversely affecting beneficial insects, highlighting their potential for sustainable agricultural practices .
- Material Safety Testing : Research on the incorporation of isothiazole compounds into polymer matrices revealed enhanced resistance to microbial colonization, suggesting their utility in medical device manufacturing where sterility is crucial .
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the formation of covalent bonds with the target molecules, rendering them inactive .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]isothiazole Core
6-Iodobenzo[d]isothiazol-3-amine (CAS: 613262-35-4)
- Molecular Formula : C₇H₅IN₂S
- Molecular Weight : 276.10 g/mol
- Key Differences: The iodine substituent at position 6 introduces steric bulk and polarizability compared to chlorine.
6-Fluorobenzo[d]isothiazol-3-amine (CAS: 31857-81-5)
- Molecular Formula : C₇H₅FN₂S
- Molecular Weight : 168.19 g/mol
- Safety data indicate skin/eye irritation risks (H315, H319), distinct from the chloro analog .
5-Nitrobenzo[d]isothiazol-3-amine (CAS: 84387-89-3)
Core Ring Modifications
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
- Molecular Formula : C₆H₄ClN₃S
- Key Differences : The benzo[c][1,2,5]thiadiazole core replaces isothiazole with a thiadiazole ring, altering electronic properties. The amine at position 4 (vs. position 3) shifts reactivity in coupling reactions .
3-Methylisothiazol-5-amine Hydrochloride (CAS: 52547-00-9)
Halogen and Functional Group Variations
Biological Activity
6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a heterocyclic compound belonging to the isothiazole family, characterized by its unique structure that includes both chlorine and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
The molecular formula of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine is , with a molecular weight of 198.67 g/mol. The compound features a chloro group at the 6-position and a methyl group at the 5-position of the benzo[d]isothiazole ring.
| Property | Value |
|---|---|
| CAS No. | 1126424-36-9 |
| Molecular Formula | C8H7ClN2S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 6-chloro-5-methyl-1,2-benzothiazol-3-amine |
| InChI Key | NJRIGQVDTQTEAA-UHFFFAOYSA-N |
The biological activity of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical biological processes within microorganisms. The compound achieves this through the formation of covalent bonds with target molecules, leading to their inactivation. This mechanism is particularly effective against a range of pathogens, making it a candidate for further therapeutic development.
Antimicrobial and Antifungal Properties
Research indicates that 6-Chloro-5-methylbenzo[d]isothiazol-3-amine exhibits significant antimicrobial and antifungal properties. Preliminary studies have shown that it can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics and antifungal agents.
Comparative Studies
The compound can be compared to other isothiazole derivatives known for their biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Chloro-2-methylisothiazol-3(2H)-one | Not available | Similar antimicrobial properties |
| 2-Methylisothiazol-3(2H)-one | Not available | Widely used in biocides and preservatives |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | Not available | Commonly used in industrial applications |
These compounds share structural similarities but differ in their specific applications and effectiveness, highlighting the unique position of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine within this class.
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that 6-Chloro-5-methylbenzo[d]isothiazol-3-amine exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
- Fungal Inhibition : In vitro tests revealed that the compound effectively inhibited the growth of common fungal pathogens, with results suggesting that it disrupts fungal cell wall synthesis.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which 6-Chloro-5-methylbenzo[d]isothiazol-3-amine interacts with biological targets. Additionally, studies focusing on its safety profile and potential side effects are crucial for assessing its viability as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 6-Chloro-5-methylbenzo[d]isothiazol-3-amine?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. For example:
- Step 1 : Formation of the benzothiazole core via cyclization of thioamide precursors under acidic conditions.
- Step 2 : Chlorination at the 6-position using POCl₃ or PCl₅, as demonstrated in analogous isothiazole syntheses .
- Step 3 : Methylation at the 5-position via nucleophilic substitution (e.g., methyl iodide/K₂CO₃) .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water .
Q. How is the compound characterized using spectroscopic methods?
Key analytical approaches include:
Q. What are the recommended stability and storage conditions?
- Stability : Stable under inert atmospheres but sensitive to prolonged exposure to light/moisture. Avoid strong oxidizers and acids due to potential decomposition into toxic byproducts (e.g., SOₓ, HCl) .
- Storage : Amber glass vials at –20°C under nitrogen, with desiccants like silica gel .
Advanced Research Questions
Q. How can reaction mechanisms for its synthesis be experimentally validated?
- Isotopic Labeling : Use ¹³C-labeled methyl groups to track substitution pathways.
- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-determining steps (e.g., chlorination efficiency at elevated temperatures) .
- Computational Modeling : DFT calculations to compare activation energies of competing pathways (e.g., chlorination at 6- vs. 4-positions) .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Catalyst Choice : K₂CO₃ vs. NaH for methylation; the latter may improve yields but requires anhydrous conditions .
- Temperature Optimization : For cyclization steps, increasing from 50°C to 70–75°C improved yields by 30% in analogous quinoxaline syntheses .
- Workup Adjustments : Neutralization with saturated NaHCO₃ (vs. HCl) can prevent amine protonation and loss during extraction .
Q. How can computational methods predict its reactivity in pharmacological applications?
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the chloro-methyl motif’s steric/electronic effects .
- QSAR Modeling : Correlate substituent positions (e.g., Cl at 6, CH₃ at 5) with bioactivity using descriptors like Hammett constants or logP values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
